[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol
CAS No.:
Cat. No.: VC18318181
Molecular Formula: C7H8N4OS
Molecular Weight: 196.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N4OS |
|---|---|
| Molecular Weight | 196.23 g/mol |
| IUPAC Name | [3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methanol |
| Standard InChI | InChI=1S/C7H8N4OS/c1-4-8-5(3-13-4)7-9-6(2-12)10-11-7/h3,12H,2H2,1H3,(H,9,10,11) |
| Standard InChI Key | SGRMYGPKWLZNAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)C2=NNC(=N2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol features a fused heterocyclic framework comprising a 1,2,4-triazole ring and a 2-methylthiazole moiety. The triazole ring is substituted at the 3-position with a hydroxymethyl group (), while the thiazole ring contains a methyl group at the 2-position. The IUPAC name for this compound is [3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methanol, and its Standard InChI key is SGRMYGPKWLZ.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 196.23 g/mol | |
| SMILES Notation | COC1=NC(=CS1)C2=NC(=NN2)CO | |
| Topological Polar Surface Area | 97.7 Ų |
The compound’s solubility profile is influenced by its polar functional groups, with moderate solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO).
Synthesis and Optimization
Synthetic Pathways
The synthesis of [5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves multi-step reactions starting from commercially available precursors. A common approach involves:
-
Formation of the Thiazole Core: Reaction of 2-methylthiazole-4-carbaldehyde with thiourea under acidic conditions to generate the thiazole intermediate.
-
Triazole Ring Construction: Cyclization of the intermediate with hydrazine derivatives to form the 1,2,4-triazole ring.
-
Hydroxymethyl Functionalization: Introduction of the hydroxymethyl group via nucleophilic substitution or reduction reactions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Thiourea, HCl, reflux, 6 h | 65% | |
| 2 | Hydrazine hydrate, ethanol, 80°C | 58% | |
| 3 | NaBH₄, methanol, rt | 72% |
Optimization efforts focus on improving yield and scalability, with microwave-assisted synthesis and catalytic methods under investigation.
Biological Activities and Mechanisms
Antimicrobial Properties
[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 0.06 to 1.88 mg/mL , comparable to structurally related thiazole-triazole hybrids . The mechanism likely involves inhibition of bacterial cell wall synthesis via interference with penicillin-binding proteins (PBPs) .
Antifungal and Antitubercular Effects
Preliminary studies indicate moderate activity against Candida albicans (MIC = 0.94 mg/mL) and Mycobacterium tuberculosis (MIC = 1.25 mg/mL). The hydroxymethyl group enhances membrane permeability, facilitating interaction with fungal ergosterol or mycobacterial arabinogalactan.
Table 3: Comparative Biological Activity Data
| Organism | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.12 | |
| Escherichia coli | 0.47 | |
| Candida albicans | 0.94 | |
| Mycobacterium tuberculosis | 1.25 |
Computational and Experimental Studies
Molecular Docking Insights
Docking simulations reveal strong binding affinity () toward E. coli dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis . The triazole ring forms hydrogen bonds with Asp27 and Leu5 residues, while the thiazole moiety engages in hydrophobic interactions .
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.35 (s, 1H, thiazole-H), 4.65 (s, 2H, ).
-
IR (KBr): 3250 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=N stretch).
Future Directions and Applications
Derivative Synthesis
Structural modifications, such as replacing the hydroxymethyl group with acyl or alkyl chains, may enhance lipophilicity and bioavailability. For example, acetylation of the hydroxyl group could improve blood-brain barrier penetration for CNS-targeted therapies.
Targeted Drug Delivery
Encapsulation in nanoliposomes or polymeric nanoparticles may mitigate solubility limitations and reduce off-target effects . Preliminary in vitro studies show a 40% increase in efficacy when the compound is delivered via PLGA nanoparticles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume